molecular formula C10H10BrN3O B1408330 5-bromo-1-methyl-1H-indole-2-carbohydrazide CAS No. 1440535-25-0

5-bromo-1-methyl-1H-indole-2-carbohydrazide

Cat. No.: B1408330
CAS No.: 1440535-25-0
M. Wt: 268.11 g/mol
InChI Key: XEMUJQUHHFIUSB-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-indole-2-carbohydrazide is a chemical compound with the molecular formula C10H10BrN3O and a molecular weight of 268.11 . It is a solid substance that is stored at ambient temperature .


Molecular Structure Analysis

The molecular structure of this compound can be determined by various physical and spectroscopic methods, including IR, 1H NMR, 13C NMR, and MS . The InChI code for this compound is 1S/C10H10BrN3O/c1-14-8-3-2-7(11)4-6(8)5-9(14)10(15)13-12/h2-5H,12H2,1H3,(H,13,15) .

Scientific Research Applications

Structural Analysis and Supramolecular Chemistry

The crystal structure of molecules related to 5-bromo-1-methyl-1H-indole-2-carbohydrazide has been extensively studied, revealing intricate details about their planarity and molecular interactions. For instance, a study on a similar molecule showed that the indole ring is almost planar, and the supramolecular dimers formed in the crystal are consolidated into a three-dimensional architecture through hydrogen bonds and π–π interactions, highlighting its potential in crystallography and molecular engineering (Errossafi et al., 2015).

Synthesis of Novel Compounds and Quantum Mechanical Calculations

Derivatives of 5-methyl-1H-indole-2-carbohydrazide, a compound structurally similar to this compound, have been synthesized and characterized, providing insights into molecular properties and behaviors through NMR spectra and quantum mechanical calculations (Kaynak et al., 2005).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal activities of compounds derived from 5-bromo-1H-indole-2-carbohydrazide have been evaluated, showing potential pharmaceutical applications. New heterocyclic compounds based on derivatives including 1H-indole-2,3-dione have shown high antibacterial activity against various strains of bacteria and fungi, demonstrating the compound's significance in developing novel antimicrobial agents (Mageed et al., 2021).

Hirshfeld Surface Analysis and DFT Studies

The compound's crystal structure, Hirshfeld surface, and DFT analysis offer deep insights into its molecular interactions and electronic properties. A study on a related compound showcased the significance of such analyses in understanding the molecular and electronic structure, which is vital for its application in various scientific fields (Barakat et al., 2017).

Antioxidant and Anticholinesterase Properties

Compounds synthesized from indole-2-carbohydrazides have shown promising results in antioxidant assays and acetylcholinesterase inhibition assays, indicating their potential in treating neurodegenerative diseases and exploring their role as potent antioxidants (Bingul et al., 2019).

Safety and Hazards

5-Bromo-1-methyl-1H-indole-2-carbohydrazide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the chemical in eyes, on skin, or on clothing . It is also advised to avoid ingestion, inhalation, and dust formation .

Future Directions

The future directions for the research and development of 5-bromo-1-methyl-1H-indole-2-carbohydrazide and its derivatives could involve further exploration of their potential as inhibitors of VEGFR-2 tyrosine kinase, as well as their anticancer properties . Further studies could also investigate their absorption levels, potential inhibition of cytochrome P450, and hepatotoxicity .

Biochemical Analysis

Biochemical Properties

5-bromo-1-methyl-1H-indole-2-carbohydrazide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to produce four pi-alkyl interactions with Leu889, Ile888, and Leu1019, and one hydrogen bond with Asp1046 . These interactions suggest that this compound can modulate the activity of these biomolecules, potentially influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes have been studied in various cell types. It has been found to inhibit cell proliferation in human cancer cell lines, particularly Hep G2 hepatocellular carcinoma cells . This compound induces cell cycle arrest at the G2/M phase and triggers the intrinsic apoptosis pathway, leading to cell death. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit the activity of VEGFR-2 tyrosine kinase, a key regulator of angiogenesis . By binding to the VEGFR-2 TK domain, this compound disrupts the signaling pathways that promote tumor growth and metastasis. This inhibition leads to reduced angiogenesis and tumor progression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions, allowing for consistent experimental results

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing angiogenesis . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolic flux and its effects on metabolite levels are critical for understanding its pharmacokinetics and pharmacodynamics

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Understanding these interactions is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Identifying these localization mechanisms is important for understanding how this compound exerts its effects at the cellular level.

Properties

IUPAC Name

5-bromo-1-methylindole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c1-14-8-3-2-7(11)4-6(8)5-9(14)10(15)13-12/h2-5H,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMUJQUHHFIUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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